N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with dimethyl groups, a fluorophenyl sulfonyl moiety, and a butanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with acetone in the presence of a suitable catalyst to introduce the dimethyl groups at the 4 and 5 positions.
Introduction of the Fluorophenyl Sulfonyl Group: The 4-fluorophenyl sulfonyl group can be introduced via a sulfonylation reaction, where 4-fluorobenzenesulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.
Attachment of the Butanamide Chain: The final step involves the coupling of the intermediate with butanoyl chloride under basic conditions to form the butanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the butanamide chain can be susceptible to oxidation under strong oxidizing conditions, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, potentially affecting the sulfonyl group and converting it to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The thiazole ring and the fluorophenyl sulfonyl group can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethylthiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4,5-dimethylthiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Contains a methyl group instead of fluorine.
N-(4,5-dimethylthiazol-2-yl)-4-((4-nitrophenyl)sulfonyl)butanamide: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S2/c1-10-11(2)22-15(17-10)18-14(19)4-3-9-23(20,21)13-7-5-12(16)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEDHCMJIGIBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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